molecular formula C14H13NO4 B6391214 3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID CAS No. 1258626-03-7

3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6391214
CAS No.: 1258626-03-7
M. Wt: 259.26 g/mol
InChI Key: LLZZFBCDOMGODY-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID typically involves the coupling of 2,4-dimethoxyphenyl derivatives with isonicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 2,4-dimethoxyphenyl with an isonicotinic acid halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID involves its interaction with specific molecular targets and pathways. For example, in the context of its potential anti-tuberculosis activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A simpler derivative of isonicotinic acid without the 2,4-dimethoxyphenyl group.

    Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-3-4-10(13(7-9)19-2)12-8-15-6-5-11(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZZFBCDOMGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687820
Record name 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-03-7
Record name 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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